molecular formula C9H8O4 B13979291 6-hydroxy-7-methoxybenzofuran-3(2H)-one

6-hydroxy-7-methoxybenzofuran-3(2H)-one

Cat. No.: B13979291
M. Wt: 180.16 g/mol
InChI Key: YFAPWVHCUFTIMX-UHFFFAOYSA-N
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Description

6-hydroxy-7-methoxybenzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-methoxybenzofuran-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenols and furans.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the benzofuran ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-hydroxy-7-methoxybenzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-6-methoxybenzofuran-3(2H)-one
  • 6-hydroxy-5-methoxybenzofuran-3(2H)-one
  • 7-hydroxy-5-methoxybenzofuran-3(2H)-one

Uniqueness

6-hydroxy-7-methoxybenzofuran-3(2H)-one is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

6-hydroxy-7-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C9H8O4/c1-12-9-6(10)3-2-5-7(11)4-13-8(5)9/h2-3,10H,4H2,1H3

InChI Key

YFAPWVHCUFTIMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1OCC2=O)O

Origin of Product

United States

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